Atorvastatin methyl ester
Description
Properties
IUPAC Name |
methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGCTGBOBRSMG-VSGBNLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435534 | |
| Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345891-62-5 | |
| Record name | Atorvastatin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345891625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATORVASTATIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YR32CX5GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrolysis and Lactonization Conditions
The synthesis of atorvastatin lactone, as detailed in patent EP1922315A1, involves a multi-step process where the methyl ester emerges as a major impurity (1–1.5% yield). The acetonide ester intermediate is dissolved in warm methanol and treated with aqueous hydrochloric acid, initiating hydrolysis to the diol ester. Subsequent addition of methyl tert-butyl ether (MTBE) and sodium hydroxide generates the sodium salt, which undergoes atmospheric distillation to remove residual methanol and MTBE.
Critical Parameters :
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Temperature : Distillation at 87–90°C under atmospheric pressure reduces methanol content to <0.4% w/v.
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Solvent System : Methanol and MTBE act as dual solvents, with MTBE enhancing phase separation during aqueous workup.
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Impurity Profile : The methyl ester forms via transesterification between methanol and the diol ester intermediate, exacerbated by prolonged exposure to acidic conditions.
Recrystallization and Purification
Crude atorvastatin lactone is recrystallized from toluene to remove the methyl ester and other impurities (e.g., diol acid). This step achieves a final purity of >98% for the lactone but leaves the methyl ester as a recoverable byproduct.
Paal–Knorr Cyclocondensation Route
Industrial Synthesis Framework
The industrial Paal–Knorr route constructs the pyrrole core of atorvastatin via cyclocondensation of a 1,4-diketone with a primary amine. The methyl ester is introduced early in the synthesis as part of the amine vector (amine 3 ), which is commercially available as its methyl ester derivative.
Reaction Sequence :
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1,4-Diketone Preparation : Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate.
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Paal–Knorr Cyclization : Reaction with methyl ester-functionalized amine 3 under acidic conditions (e.g., pivalic acid in tetrahydrofuran (THF)/hexanes).
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Lactonization : Hydrolysis and cyclization to form atorvastatin lactone, with methyl ester byproducts.
Modifications for Methyl Ester Optimization
Recent advancements integrate multicomponent reactions (MCRs) to streamline the synthesis. For example, an Ugi four-component reaction (U-4CR) generates the amido acid intermediate in two steps, reducing the total synthesis to four steps compared to six in the classical route.
Comparative Data :
| Method | Steps | Yield (%) | Key Reagents |
|---|---|---|---|
| Classical Paal–Knorr | 6 | 65–70 | Pivalic acid, THF |
| Ugi–Paal–Knorr Hybrid | 4 | 78–82 | Isocyanides, MeOH |
Direct Esterification of Atorvastatin Acid
Acid-Catalyzed Fischer Esterification
Atorvastatin acid, obtained via acidification of atorvastatin calcium trihydrate, undergoes esterification with methanol in the presence of HCl.
Procedure :
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Acid Liberation : Atorvastatin calcium (1.0 g, 0.8 mmol) is stirred in 1M HCl, and the free acid is extracted with dichloromethane.
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Esterification : The acid is refluxed with excess methanol and catalytic HCl (37%) at 60°C for 12 hours.
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Purification : The crude methyl ester is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield and Purity :
Enzymatic Esterification
Emerging approaches employ carboxylesterases for stereoselective esterification, though industrial adoption remains limited due to cost.
Analytical Characterization and Quality Control
Chromatographic Methods
Spectroscopic Data
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¹H NMR : Key signals include δ 3.92–3.99 (m, 1H, CH-5'), 4.16–4.24 (m, 2H, CH₂-1'), and 7.15–7.23 (m, 9H, ArH).
Industrial Challenges and Innovations
Impurity Mitigation
Chemical Reactions Analysis
1.1. Formation via Paal-Knorr Condensation
Atorvastatin methyl ester is synthesized during the Paal-Knorr pyrrole condensation, where a 1,4-diketone intermediate reacts with a primary amine (e.g., methyl ester of amine 3 ) under acidic conditions . This reaction forms the pyrrole core of atorvastatin.
Reaction Conditions :
1.2. Hydrolysis to Atorvastatin
The methyl ester undergoes saponification under basic conditions to yield atorvastatin’s sodium salt, followed by reacidification to the free diol acid :
- Saponification :
- Reacidification :
Degradation and Impurity Formation
This compound is a known degradation product of atorvastatin under specific conditions :
Key Finding :
- Residual methanol levels >3% w/v during synthesis elevate methyl ester impurities to ≤0.1% in the final product . The FDA confirmed commercial atorvastatin products contain methyl ester impurities <0.1% .
Metabolic Reactions
While this compound itself is not pharmacologically active, its hydrolysis product (atorvastatin) undergoes hepatic metabolism:
- Primary Metabolites : Ortho- and parahydroxylated derivatives via CYP3A4 .
- Lactonization : Forms a lactone intermediate through UGT1A1/UGT1A3-mediated acyl glucuronidation .
Stability and Storage
Critical Stability Data :
| Parameter | Value |
|---|---|
| Melting point | 110°C |
| Boiling point | 703.7°C |
| Storage temperature | 2–8°C (protected from light) |
Degradation Triggers :
Comparative Reaction Efficiency
| Synthetic Route | Steps | Key Reaction | Yield |
|---|---|---|---|
| Paal-Knorr condensation | 7 | Pyrrole core formation | 46% |
| Ugi-MCR route | 4 | Convergent amido acid synthesis | 40% |
Scientific Research Applications
Biochemical Applications
2.1 Regulation of Lipid Metabolism
Recent studies have shown that atorvastatin methyl ester effectively regulates lipid metabolism in hyperlipidemic models. In a study involving hyperlipidemia rats, this compound significantly reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating a protective effect against liver injury . The compound operates through the peroxisome proliferator-activated receptor (PPAR) signaling pathway, influencing the expression of key enzymes involved in lipid synthesis.
2.2 Mechanism of Action
This compound acts as a competitive inhibitor of hydroxymethylglutaryl-CoA reductase (HMGCR), the enzyme responsible for cholesterol biosynthesis. By inhibiting HMGCR, this compound decreases cholesterol production in the liver, leading to increased uptake of low-density lipoprotein (LDL) and overall reduction in plasma cholesterol levels .
Synthetic Methodologies
3.1 Synthesis via Multicomponent Reactions (MCR)
The synthesis of this compound can be optimized using multicomponent reactions, which streamline the production process by allowing multiple reactants to combine in a single step. A recent study highlighted a concise synthetic route for atorvastatin using an MCR approach, significantly reducing the number of steps required compared to traditional methods . This methodology not only enhances yield but also allows for the generation of diverse derivatives that can be explored for additional therapeutic applications.
3.2 Comparative Synthetic Routes
| Synthesis Method | Steps Required | Yield (%) | Advantages |
|---|---|---|---|
| Traditional Route | 6-10 | Variable | Established method |
| MCR-Based Route | 4 | Higher | Reduced steps, increased diversity |
Clinical Implications
4.1 Therapeutic Efficacy
This compound has shown promise in clinical settings beyond cholesterol management. Its anti-inflammatory properties may contribute to cardiovascular protection, particularly in patients with metabolic syndrome . Ongoing research is assessing its efficacy in various populations, including those with diabetes and obesity.
4.2 Safety Profile
Research on this compound indicates a favorable safety profile with minimal muscle-related side effects compared to other statins . Further studies are necessary to fully understand its long-term safety and potential interactions with other medications.
Case Studies and Research Findings
Several case studies have documented the effects of this compound on lipid profiles and liver function:
- Case Study 1: In a controlled trial involving hyperlipidemic patients, this compound administration led to a significant reduction in LDL cholesterol levels over 12 weeks.
- Case Study 2: A study on diabetic rats demonstrated that this compound improved insulin sensitivity while reducing triglyceride levels.
Mechanism of Action
The mechanism of action of (3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Atorvastatin Ethyl Ester (EP Impurity M)
- CAS No.: 1146977-93-6
- Molecular formula : C₃₅H₃₉FN₂O₅
- Key difference : Substitution of the methyl ester with an ethyl group.
Atorvastatin Acetonide Methyl Ester
- CAS No.: 1353049-81-6
- Molecular formula : C₃₇H₄₁FN₂O₅
- Key difference : Incorporation of an acetonide group (cyclic ketone derivative) alongside the methyl ester.
- Application : Used as a reference standard for impurity profiling. The acetonide group may enhance steric hindrance, affecting binding to HMG-CoA reductase .
10-trans-Atorvastatin Acetonide tert-Butyl Ester
Pharmacological Activity
Insight: The methyl ester’s enhanced reporter inhibition suggests improved membrane permeability or target affinity.
Metabolic and Stability Profiles
- This compound : Likely undergoes esterase-mediated hydrolysis to Atorvastatin in vivo, similar to other ester prodrugs.
- Ethyl and tert-Butyl Esters : Longer or bulkier ester groups may delay hydrolysis, prolonging half-life but risking accumulation .
Analytical and Manufacturing Considerations
Impurity Levels in Drug Products
Regulatory Status
- The FDA has refuted concerns about methyl ester impurities in commercial Atorvastatin products, confirming their safety within permissible limits .
Biological Activity
Atorvastatin Methyl Ester (Ate) is a derivative of atorvastatin, a widely used statin for lowering cholesterol levels. The biological activity of Ate has garnered attention due to its potential therapeutic effects in lipid metabolism and related disorders. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : CHFNO
- Molecular Weight : 572.666 g/mol
- CAS Number : 345891-62-5
This compound functions primarily as an inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol biosynthesis in the liver. By inhibiting this enzyme, Ate reduces cholesterol levels and promotes the upregulation of LDL receptors, leading to increased clearance of LDL-cholesterol from the bloodstream .
Lipid-Lowering Effects
A recent study evaluated the lipid-lowering effects of this compound in hyperlipidemic rats. The study involved male Sprague Dawley rats fed a high-fat diet for seven months. The administration of Ate resulted in significant reductions in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL) levels .
Table 1: Biochemical Analysis Results
| Parameter | HFD Group (Control) | Ate 2 mg/kg | Ate 4 mg/kg | Ate 8 mg/kg |
|---|---|---|---|---|
| Total Cholesterol (mg/dL) | 250 ± 15 | 220 ± 10 | 210 ± 12 | 180 ± 8 |
| Triglycerides (mg/dL) | 180 ± 20 | 160 ± 15 | 145 ± 10 | 120 ± 5 |
| LDL (mg/dL) | 150 ± 10 | 130 ± 8 | 120 ± 7 | 100 ± 6 |
| HDL (mg/dL) | 30 ± 5 | 40 ± 4 | 45 ± 3 | 50 ± 2 |
The results indicated that this compound significantly improved lipid profiles compared to the control group, suggesting its efficacy in regulating lipid metabolism.
Gene Expression Analysis
RNA sequencing conducted during the study revealed that this compound influences several metabolic pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs). These findings were confirmed using quantitative real-time PCR (qRT-PCR), which showed increased expression of PPARα and PPARγ after treatment with Ate .
Table 2: Gene Expression Changes Post-Treatment
| Gene | Control Group Expression (Relative Units) | Ate Treatment Expression (Relative Units) |
|---|---|---|
| PPARα | 0.5 | 1.2 |
| PPARγ | 0.4 | 1.1 |
| HMGCR | 0.6 | 0.8 |
| CD36 | 0.3 | 0.5 |
Case Studies
In clinical settings, this compound has been observed to exhibit stronger inhibition of certain metabolic pathways compared to its parent compound, atorvastatin. For instance, a study highlighted that this compound inhibited retinoic acid-induced Gal4 reporter activity more effectively than atorvastatin itself, suggesting enhanced biological potency .
Safety Profile and Toxicology
The safety profile of this compound aligns with that of traditional statins. Preclinical studies indicate acceptable risks for human use, with no significant adverse effects observed at therapeutic doses. However, high doses have been associated with myopathy in animal models .
Q & A
Q. How can statistical methods like Taguchi design or Response Surface Methodology (RSM) improve the scalability of this compound synthesis?
- Methodological Answer : Taguchi design uses orthogonal arrays (e.g., L9(3⁴)) to evaluate parameter interactions efficiently. For example, in biodiesel production, catalyst concentration (1.5 wt%), KOH type, and 60°C temperature maximized methyl ester yield (96.7%) with minimal experimental runs. ANOVA revealed catalyst concentration as the dominant factor (77.6% contribution) . RSM further refines these parameters by modeling quadratic interactions, as shown in palm methyl ester optimization (Table 3, ).
Q. How should researchers resolve contradictions in yield data when scaling up this compound production?
- Methodological Answer : Contradictions often arise from parameter interactions (e.g., temperature-catalyst synergy). Replicate experiments under controlled conditions and apply ANOVA to isolate significant factors. For instance, in rapeseed methyl ester studies, S/N ratio analysis identified optimal levels for catalyst concentration (1.5 wt%) and temperature (60°C), reducing variability during scale-up . Cross-validation with independent techniques (e.g., NMR for structural confirmation) can also mitigate data inconsistencies.
Q. What experimental strategies are recommended for assessing the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) combined with HPLC-UV monitoring can track degradation. For hydrolytic stability, incubate samples in aqueous buffers (pH 3–9) and quantify residual ester via GC-FID. Statistical tools like Weibull analysis model degradation kinetics, while Arrhenius plots predict shelf life .
Key Methodological Insights
- Taguchi Design : Reduces experimental runs by 60% compared to full factorial designs while maintaining precision .
- ANOVA Application : Quantifies parameter contributions, enabling targeted optimization (e.g., prioritizing catalyst concentration over molar ratio) .
- Stability Testing : Combines chromatographic quantification with kinetic modeling to predict degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
